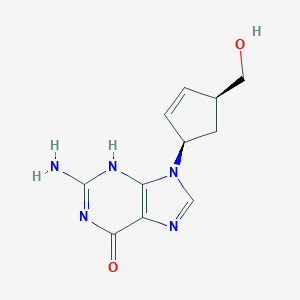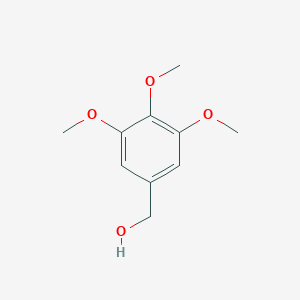![molecular formula C17H22O7 B125685 [(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate CAS No. 486430-93-7](/img/structure/B125685.png)
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Vue d'ensemble
Description
O-Acetylcyclocalopin A is a furopyran.
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate is a natural product found in Caloboletus rubripes, Boletus coniferarum, and Caloboletus calopus with data available.
Applications De Recherche Scientifique
Chemical Composition and Natural Occurrence
The compound is part of a diverse group of chemicals derived from natural sources. For instance, similar compounds have been isolated from Tanacetum nubigenum Wall, a plant found in the Kumaon region of the North Western Himalaya. The presence of such unique compounds, distinct from previously reported ones, indicates a new chemotype within the genus Tanacetum (Chanotiya et al., 2005).
Synthetic Chemistry and Molecular Synthesis
The compound is closely related to derivatives synthesized through Prins-type cyclization, a method that is widely used for constructing complex molecular architectures, including various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004). Moreover, the study of solvent effects on the distribution of configurational and conformational isomers of similar compounds provides valuable insights into their stability and reactivity in different environments (Ren et al., 2008).
Biological Applications and Molecular Biology
Although the direct biological applications of this specific compound were not found, compounds with similar structures have been explored for their potential biological activities. For example, spiroketal structures, akin to the given compound, have been evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of such compounds in medical and pharmaceutical research (Meilert et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of O-Acetylcyclocalopin A are currently unknown
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action . .
Result of Action
The molecular and cellular effects of O-Acetylcyclocalopin A’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of O-Acetylcyclocalopin A . .
Propriétés
IUPAC Name |
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-CNORLRFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?
A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].
Q2: Besides O-Acetylcyclocalopin A, what other related compounds have been identified in Boletus calopus?
A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with O-Acetylcyclocalopin A being one of them [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




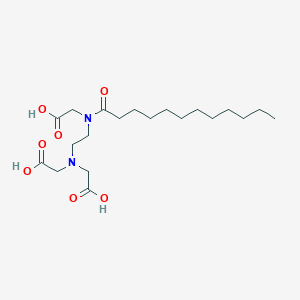
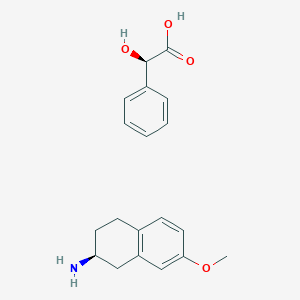
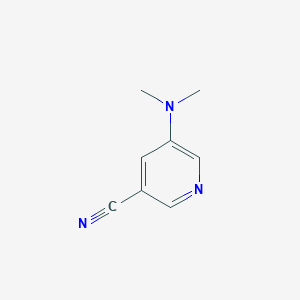

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)

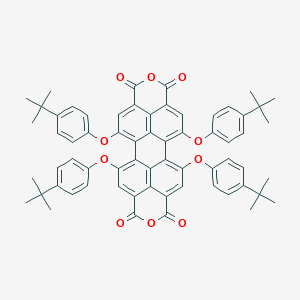
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)


![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
